

ROC-325: A Technical Guide to a Novel Autophagy Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C 325

Cat. No.: B1668182

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

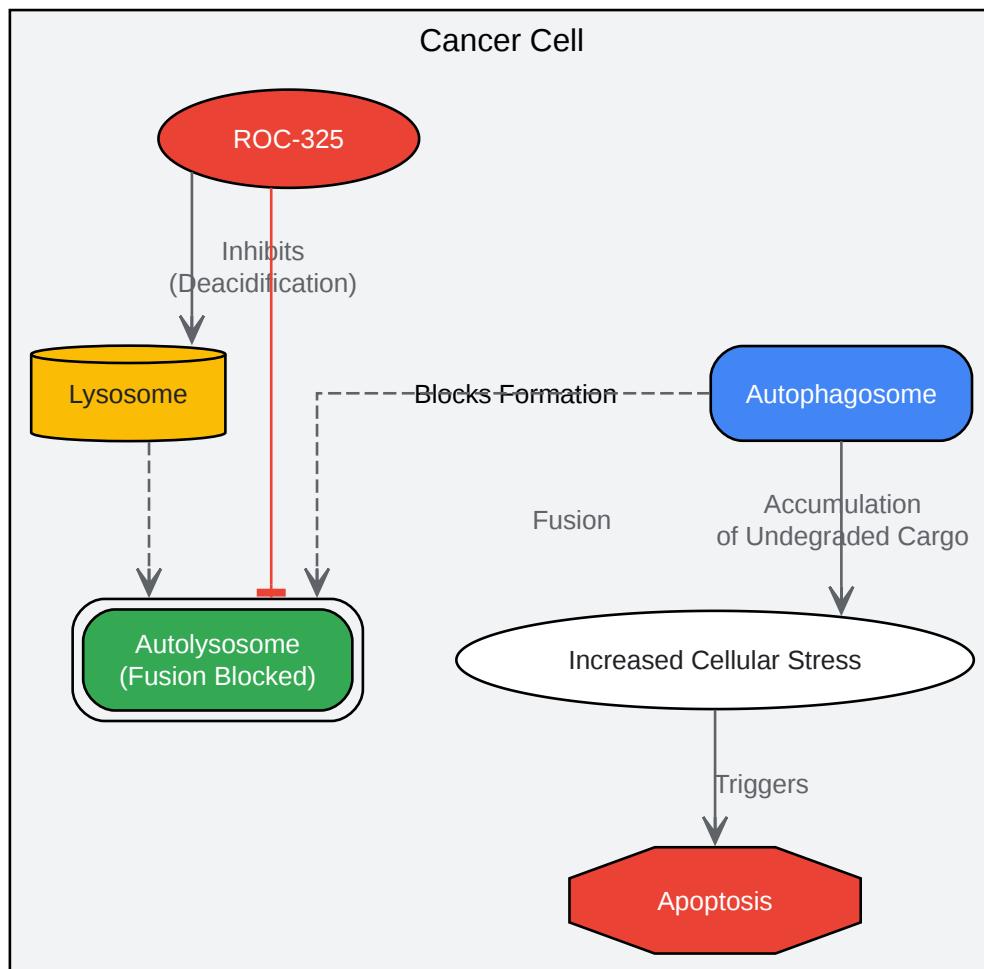
ROC-325 is a potent, orally available small molecule inhibitor of autophagy, a cellular process critical for the degradation and recycling of cellular components. This compound has demonstrated significant preclinical anticancer activity in various cancer models, surpassing the efficacy of the established autophagy inhibitor hydroxychloroquine (HCQ). ROC-325 functions by disrupting lysosomal activity, leading to the accumulation of autophagosomes and subsequent induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of ROC-325, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.

Core Properties of ROC-325

ROC-325 is a synthetic small molecule with a unique chemical structure that confers its potent autophagy-inhibiting properties. Its key identifiers and physicochemical properties are summarized in the table below.

Property	Value
CAS Number	1859141-26-6 [1] [2] [3]
Molecular Formula	C ₂₈ H ₂₇ CIN ₄ OS [2] [3]
Molecular Weight	503.06 g/mol [1] [2] [4]
IUPAC Name	1-[[2-[[2-[(7-chloro-4-quinoliny)amino]ethyl]methylamino]ethyl]amino]-4-methyl-9H-thioxanthen-9-one [2] [3]

Mechanism of Action and Signaling Pathways


ROC-325 exerts its biological effects primarily through the inhibition of the late stages of autophagy. Unlike some other autophagy inhibitors, ROC-325's mechanism is centered on the disruption of lysosomal function.

Key Mechanistic Features:

- **Lysosomal Deacidification:** ROC-325 increases the pH within lysosomes, which is crucial for the activity of acidic hydrolases responsible for the degradation of autophagic cargo.[\[3\]](#)[\[5\]](#)
- **Inhibition of Autophagic Flux:** By impairing lysosomal function, ROC-325 blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and the autophagy substrate p62/SQSTM1.[\[2\]](#)[\[3\]](#)
- **Induction of Apoptosis:** The disruption of autophagy and the accumulation of cellular stress ultimately trigger programmed cell death (apoptosis) in cancer cells.[\[2\]](#)[\[3\]](#)

The inhibitory action of ROC-325 on autophagy directly impacts several key signaling pathways critical in cancer cell survival and proliferation.

ROC-325 Mechanism of Action in Autophagy

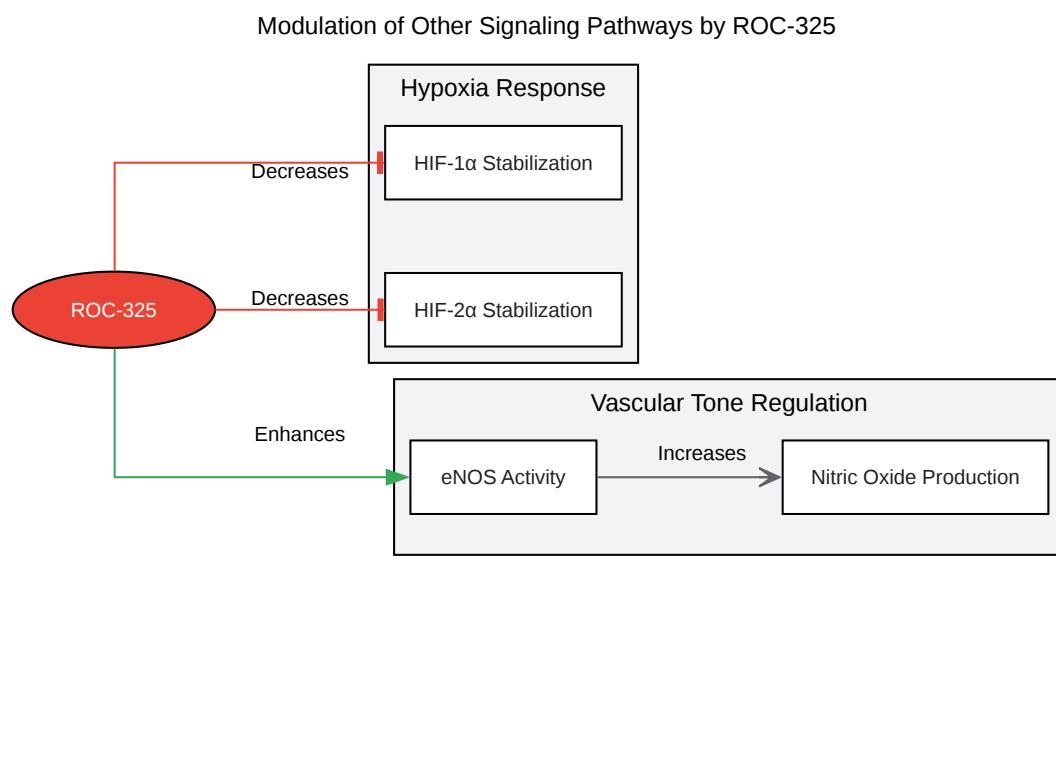

[Click to download full resolution via product page](#)

Figure 1: ROC-325's inhibition of lysosomal function, blocking autophagosome-lysosome fusion and inducing apoptosis.

In addition to its direct impact on the autophagy machinery, ROC-325 has been shown to modulate other critical signaling pathways implicated in cancer and other diseases:

- **HIF-1 α and HIF-2 α Signaling:** In the context of pulmonary hypertension, ROC-325 has been observed to decrease the stabilization of hypoxia-inducible factors HIF-1 α and HIF-2 α .[\[1\]](#)[\[6\]](#)

- eNOS Signaling: ROC-325 can enhance the activity of endothelial nitric oxide synthase (eNOS), a key regulator of vascular tone.[1][6]

Figure 2: ROC-325's influence on HIF and eNOS signaling pathways.

Experimental Protocols

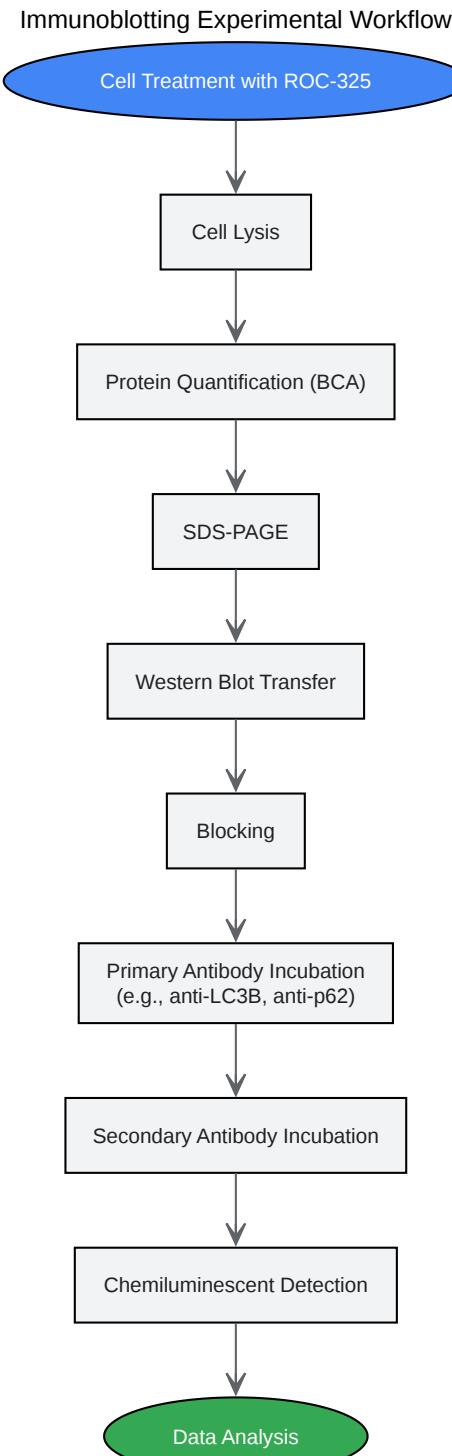
The following are detailed methodologies for key experiments commonly used to characterize the activity of ROC-325.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of ROC-325 on cancer cell lines.

Methodology:

- Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treatment: Treat cells with a serial dilution of ROC-325 (e.g., 0.1 to 20 μ M) for 48-72 hours. Include a vehicle control (e.g., DMSO).
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.


Immunoblotting for Autophagy Markers

This protocol is used to detect changes in the levels of key autophagy-related proteins following ROC-325 treatment.

Methodology:

- Cell Lysis: Treat cells with ROC-325 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate 20-30 μ g of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3B (to detect the lipidated LC3-II form), p62/SQSTM1, and a loading control (e.g., β -actin or GAPDH).

- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

[Click to download full resolution via product page](#)

Figure 3: A streamlined workflow for the immunoblotting analysis of autophagy markers.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ROC-325 in a mouse xenograft model.

Methodology:

- Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., $1-5 \times 10^6$ cells) into the flank of immunocompromised mice.
- Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³) and then randomize the mice into treatment groups (vehicle control and ROC-325 treatment groups).
- Drug Administration: Administer ROC-325 orally at a predetermined dose and schedule (e.g., 25-50 mg/kg, daily).
- Tumor Measurement: Measure tumor volume with calipers two to three times per week.
- Monitoring: Monitor the body weight and overall health of the mice throughout the study.
- Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis (e.g., immunohistochemistry for autophagy markers).

Conclusion

ROC-325 is a promising novel autophagy inhibitor with significant potential for the treatment of cancer and other diseases where autophagy plays a pathogenic role. Its distinct mechanism of action, centered on the disruption of lysosomal function, provides a strong rationale for its further development. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate the multifaceted biological activities of ROC-325.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ahajournals.org [ahajournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [ROC-325: A Technical Guide to a Novel Autophagy Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668182#roc-325-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com